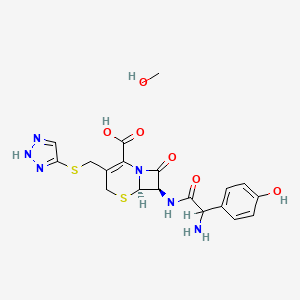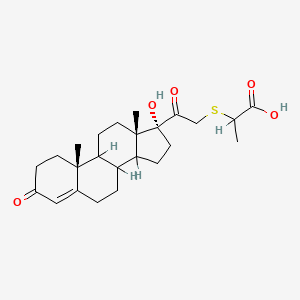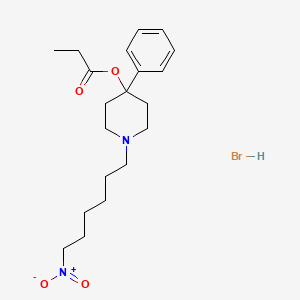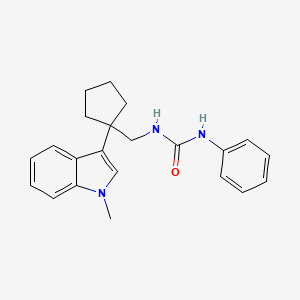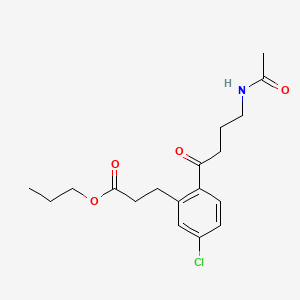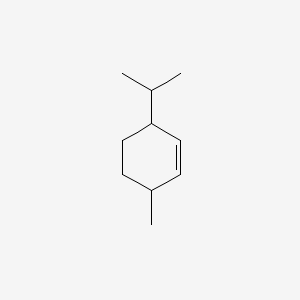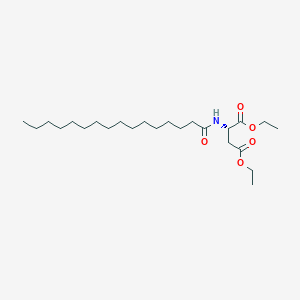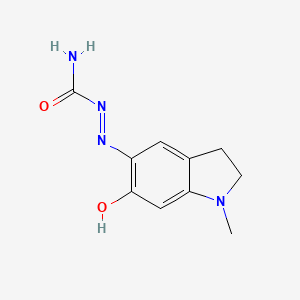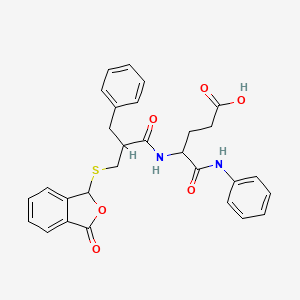
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 1,3-dihydro-3-oxo-1-isobenzofuranyl thioether intermediate. This intermediate is then reacted with a phenylpropyl amine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or isobenzofuranyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. For example, the isobenzofuranyl group may interact with enzyme active sites, while the phenylpropyl amine moiety can engage in hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds with similar structural features, such as benzoic acid, 2-[(1,3-dihydro-3-oxo-1-isobenzofuranyl)methyl]-.
Phenylpropyl amine derivatives: Compounds like 1-phenyl-2-propylamine.
Uniqueness
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
126349-54-0 |
|---|---|
Formule moléculaire |
C29H28N2O6S |
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
5-anilino-4-[[2-benzyl-3-[(3-oxo-1H-2-benzofuran-1-yl)sulfanyl]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H28N2O6S/c32-25(33)16-15-24(27(35)30-21-11-5-2-6-12-21)31-26(34)20(17-19-9-3-1-4-10-19)18-38-29-23-14-8-7-13-22(23)28(36)37-29/h1-14,20,24,29H,15-18H2,(H,30,35)(H,31,34)(H,32,33) |
Clé InChI |
UCKIGKLABZRMHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CSC2C3=CC=CC=C3C(=O)O2)C(=O)NC(CCC(=O)O)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


